2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a similar reagent under controlled conditions.
Attachment of the phenylethyl group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide in the presence of a base.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with chlorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorobenzene ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The oxazolidinone moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the oxazolidinone ring.
Scientific Research Applications
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Oxazolidinones: A class of compounds with a similar oxazolidinone ring structure, known for their antibacterial activity.
Uniqueness
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is unique due to its combination of a chlorobenzene ring, an oxazolidinone moiety, and a benzenesulfonamide group
Biological Activity
The compound 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a phenylethyl moiety and an oxazolidinone derivative, which contributes to its biological activity. The molecular formula is C18H19ClN2O4S, and its structure can be summarized as follows:
Component | Description |
---|---|
Sulfonamide Group | Enhances solubility and biological activity |
Oxazolidinone Core | Implicated in antibacterial properties |
Chloro Substituent | May influence pharmacokinetics and receptor binding |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on oxazolidinone derivatives demonstrated their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves inhibition of protein synthesis by binding to the ribosomal subunit .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Neuroprotective Potential
The structural features of this compound suggest potential interactions with neurological targets. Research indicates that similar compounds may promote neuronal growth and regeneration, making them candidates for treating neurodegenerative diseases.
Case Study 1: Inhibition of Cancer Cell Growth
A study focusing on the structure-activity relationship (SAR) of related benzene-sulfonamides revealed that certain derivatives significantly inhibited the growth of pancreatic cancer cells with low IC50 values (e.g., 0.58 µM for related compounds). These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .
Case Study 2: Metabolic Stability
Research on metabolic stability highlighted the importance of substituents in the oxazolidinone core. Modifications led to improved half-lives in liver microsomes, indicating better stability and potentially enhanced therapeutic efficacy. For instance, a compound with an oxetane structure showed a half-life of 27.1 minutes in mouse liver microsomes while maintaining potency against cancer cell lines .
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVXNISMVDKHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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